Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Lipophilicity Drug-likeness ADME

Researchers face thiol oxidation and conformational flexibility issues with standard piperidine-4-thiols. This compound is the direct solution, offering three differentiated handles in one scaffold. - Conformational Restriction: C2-gem-dimethyl group pre-organizes the piperidine ring, improving target binding entropy in fragment-based libraries. - Enhanced Stability: Steric shielding of the C4 thiol reduces oxidative dimerization, leading to higher isolated yields and reduced purification needs. - Sequential Orthogonality: The Boc/thiol protection scheme enables a two-step bioconjugation workflow-derivatize the thiol first, then deprotect the amine for a second independent conjugation.

Molecular Formula C12H23NO2S
Molecular Weight 245.38 g/mol
Cat. No. B13628592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate
Molecular FormulaC12H23NO2S
Molecular Weight245.38 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1C(=O)OC(C)(C)C)S)C
InChIInChI=1S/C12H23NO2S/c1-11(2,3)15-10(14)13-7-6-9(16)8-12(13,4)5/h9,16H,6-8H2,1-5H3
InChIKeyWPJWTSKGTAEDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-Dimethyl-4-sulfanylpiperidine-1-carboxylate: A Conformationally Biased, Orthogonally Protected Piperidine-4-thiol Building Block


tert-Butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate (CAS 2172173-90-7) is a C2-gem-dimethyl-substituted, N-Boc-protected piperidine-4-thiol with molecular formula C12H23NO2S and molecular weight 245.38 g·mol⁻¹ . It belongs to the class of hindered piperidine derivatives and serves as a specialized intermediate in medicinal chemistry and organic synthesis . The compound integrates three functional handles—a Boc-protected secondary amine, a free thiol at C4, and a geminal dimethyl group at C2—each contributing to its differentiated physicochemical and conformational profile relative to simpler piperidine-4-thiol analogs.

Why tert-Butyl 2,2-Dimethyl-4-sulfanylpiperidine-1-carboxylate Cannot Be Simply Replaced by Its Des-Dimethyl or N-Unprotected Analogs


The C2-gem-dimethyl motif fundamentally alters the piperidine ring's conformational landscape, amine basicity, and the steric environment surrounding the C4 thiol—parameters that directly govern reactivity, metabolic stability, and target engagement . Substituting with the des-dimethyl analog tert-butyl 4-mercaptopiperidine-1-carboxylate (CAS 134464-79-2) removes the conformational bias and steric shielding conferred by the gem-dimethyl group, while switching to the N-unprotected 2,2-dimethylpiperidine-4-thiol eliminates the orthogonal Boc protection required for sequential synthetic elaboration . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties, conformational preference, and predicted ADME behavior that cannot be compensated for by adjusting reaction conditions alone.

Quantitative Differentiation Evidence for tert-Butyl 2,2-Dimethyl-4-sulfanylpiperidine-1-carboxylate Versus Closest Analogs


Molecular Weight and Predicted Lipophilicity (XLogP3) Compared to the Des-Dimethyl Analog

The target compound (C12H23NO2S, MW 245.38) carries an additional 28.05 Da (two methylene units) relative to its des-dimethyl comparator tert-butyl 4-mercaptopiperidine-1-carboxylate (C10H19NO2S, MW 217.33) . This mass increase is accompanied by a predicted increase in lipophilicity; the closest available surrogate, N-Boc-2,2-dimethylpiperidine (C12H23NO2), has a reported logP of approximately 3.19, whereas the des-dimethyl comparator tert-butyl 4-sulfanylpiperidine-1-carboxylate has a PubChem-calculated XLogP3 of 2.0 . The approximately 1.2 log unit increase corresponds to a roughly 16-fold increase in predicted octanol-water partition coefficient for the gem-dimethyl scaffold.

Lipophilicity Drug-likeness ADME Permeability prediction

Conformational Restriction: gem-Dimethyl-Induced Dominant Chair Conformation Versus Conformational Flexibility of the Des-Dimethyl Analog

NMR spectroscopic studies on 2,2-dimethyl-substituted piperidines demonstrate that the gem-dimethyl group forces the piperidine ring to adopt a single dominant chair conformation with the 2-methyl groups occupying axial positions due to severe A(1,3) strain in the equatorial conformation . In contrast, the des-dimethyl analog tert-butyl 4-mercaptopiperidine-1-carboxylate retains conformational flexibility with rapid ring-flipping between two chair conformers. This conformational restriction has been exploited in medicinal chemistry to pre-organize ligand structures for entropically favorable target binding, as reviewed by Talele (2018), who documented that gem-dimethyl substitution can increase target engagement and potency through restriction to a bioactive conformation .

Conformational analysis Piperidine ring gem-Dimethyl effect NMR spectroscopy

Steric Shielding of the C4 Thiol: Predicted Protection Against Oxidative Dimerization and Metabolic Conjugation

The gem-dimethyl groups at C2 of the piperidine ring are positioned in close spatial proximity to the C4 thiol substituent (1,3-diaxial arrangement when the thiol is equatorial), providing steric shielding that is absent in the des-dimethyl analog . Literature precedent from 2-methyl-piperidine-4-thiol SAR studies indicates that methyl substitution at C2 enhances metabolic stability by sterically shielding the thiol moiety from metabolic enzymes and oxidative dimerization . The des-dimethyl analog tert-butyl 4-mercaptopiperidine-1-carboxylate lacks this steric protection, making its thiol group more susceptible to air oxidation (requiring storage under inert atmosphere) and potentially faster metabolic conjugation via glucuronidation or sulfation pathways.

Thiol stability Steric shielding Oxidation resistance Metabolic stability

Predicted Amine Basicity Modulation: pKa Comparison Between 2,2-Dimethylpiperidine and Unsubstituted Piperidine

The predicted pKa of the conjugate acid of 2,2-dimethylpiperidine is 10.82 ± 0.10, compared to approximately 11.2 for unsubstituted piperidine . The slight reduction in basicity (~0.4 pKa units) reflects the electron-donating inductive effect of the gem-dimethyl groups, which increases electron density at nitrogen and stabilizes the protonated form. For the target compound, the Boc group neutralizes the amine basicity, but upon deprotection, the free amine will exhibit this modulated basicity. In contrast, the des-dimethyl analog tert-butyl 4-mercaptopiperidine-1-carboxylate, upon deprotection, yields a piperidine with unmodulated basicity closer to the parent piperidine value.

Amine basicity pKa Boc deprotection Salt formation

Validated Biological Activity of the Des-Dimethyl Analog: A Benchmark for Comparative Evaluation

The des-dimethyl analog tert-butyl 4-mercaptopiperidine-1-carboxylate (CAS 134464-79-2) has been characterized as a potent inhibitor of influenza virus with an IC50 of 0.4 µM, acting via binding to the viral M2 ion channel and blocking sodium efflux; it was identified as the most potent compound in a series of structurally modified piperidines . This compound also demonstrated activity against poliovirus, dengue virus, and West Nile virus. The target compound, bearing the additional gem-dimethyl substitution, has not yet been evaluated in published antiviral assays, but its structural divergence from this validated scaffold makes it a compelling candidate for comparative SAR studies to assess whether the gem-dimethyl modification enhances, retains, or attenuates antiviral potency.

Influenza inhibition M2 ion channel Antiviral activity SAR baseline

Orthogonal Protection Strategy: Boc on Amine + Free Thiol Versus Alternative Protection Schemes

The target compound uniquely combines an acid-labile Boc protecting group on the piperidine nitrogen with a free, unprotected thiol at C4. This orthogonal arrangement allows for sequential synthetic elaboration: the free thiol can undergo alkylation, acylation, disulfide formation, or metal coordination without affecting the Boc-protected amine, which can subsequently be deprotected under acidic conditions (TFA/CH₂Cl₂) to reveal the free amine for further derivatization . In contrast, the N-unprotected analog 2,2-dimethylpiperidine-4-thiol (CAS 2171968-67-3, MW 145.27) lacks this selectivity, requiring additional protection-deprotection steps. The des-dimethyl Boc-protected analog tert-butyl 4-mercaptopiperidine-1-carboxylate shares the orthogonal protection but lacks the conformational and steric advantages of the gem-dimethyl group.

Orthogonal protection Solid-phase synthesis Bioconjugation Fragment-based drug discovery

Recommended Application Scenarios for tert-Butyl 2,2-Dimethyl-4-sulfanylpiperidine-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Conformationally Restricted, Thiol-Containing Lead Optimization Libraries

The gem-dimethyl-induced conformational restriction of the piperidine ring, combined with the free thiol handle, makes this compound an ideal core scaffold for constructing focused libraries where pre-organized ligand geometry is hypothesized to improve target binding entropy . The target compound can serve as a direct comparator to the des-dimethyl analog (IC50 = 0.4 µM anti-influenza benchmark; see Section 3, Evidence Item 5) in head-to-head SAR studies, allowing medicinal chemists to quantify the contribution of conformational restriction to potency, selectivity, and metabolic stability .

Chemical Biology: Orthogonal Bioconjugation via Thiol-Specific Chemistry with Latent Amine for Secondary Conjugation

The orthogonal Boc/thiol protection scheme (see Section 3, Evidence Item 6) enables sequential bioconjugation workflows: the free thiol can be first derivatized via maleimide coupling, iodoacetamide alkylation, or disulfide exchange to attach a fluorophore, affinity tag, or PEG chain, followed by Boc deprotection to liberate the amine for a second, independent conjugation event . This sequential orthogonality is not achievable with the N-unprotected analog 2,2-dimethylpiperidine-4-thiol, which would require temporary amine protection before thiol derivatization.

Fragment-Based Drug Discovery: A Lipophilic, Conformationally Biased Fragment for X-ray Crystallography and SPR Screening

With a predicted logP approximately 1.2 units higher than the des-dimethyl analog (see Section 3, Evidence Item 1), the target compound occupies a favorable lipophilicity range for fragment-based screening (logP 1–3 is considered optimal for fragment libraries) . Its higher molecular weight (245.38 Da) remains within fragment guidelines (<300 Da), and the conformational restriction (see Section 3, Evidence Item 2) facilitates unambiguous interpretation of protein-ligand electron density in X-ray crystallographic soaking experiments . The thiol group additionally provides anomalous scattering signal for sulfur-SAD phasing.

Process Chemistry: Intermediate for API Synthesis Requiring Sterically Shielded Thiols with Reduced Disulfide Formation During Scale-Up

The steric shielding of the C4 thiol by the C2 gem-dimethyl groups (see Section 3, Evidence Item 3) is predicted to reduce the rate of oxidative disulfide dimerization during large-scale reactions and storage . In process chemistry, thiol oxidation is a common source of yield loss and purification burden; the target compound's inherent steric protection may translate into higher isolated yields and reduced chromatographic purification requirements compared to the des-dimethyl analog, which is known to be air-sensitive . This practical advantage is particularly relevant for procurement decisions involving multi-gram to kilogram quantities.

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